

L-Methionine-15N,d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Methionine-15N,d8*

Cat. No.: *B12425483*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **L-Methionine-15N,d8**, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.

Core Chemical Properties

L-Methionine-15N,d8 is a non-radioactive, isotopically enriched form of the essential amino acid L-methionine. The incorporation of one nitrogen-15 (^{15}N) atom and eight deuterium (^2H or D) atoms results in a distinct mass shift, making it an invaluable tool for quantitative analysis.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₅ H ₃ D ₈ ¹⁵ NO ₂ S	--INVALID-LINK--
Molecular Weight	158.25 g/mol	--INVALID-LINK--
Isotopic Purity (¹⁵ N)	≥ 98 atom %	--INVALID-LINK--
Isotopic Purity (D)	≥ 98 atom %	--INVALID-LINK--
Chemical Purity	≥ 98%	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	284 °C (decomposes)	--INVALID-LINK--
Solubility	Soluble in water and dilute acids.	--INVALID-LINK--
Storage	Store at room temperature, protected from light and moisture.	--INVALID-LINK--

Synthesis and Manufacturing

The synthesis of **L-Methionine-15N,d8** is a multi-step process requiring precise control over isotopic incorporation. While specific proprietary methods may vary, a general approach involves either chemical synthesis or enzymatic methods.

Representative Chemical Synthesis Approach

The industrial synthesis of methionine often starts from acrolein and methyl mercaptan.^{[1][2][3]} To produce the isotopically labeled version, deuterated starting materials and a ¹⁵N-containing nitrogen source are required. A plausible, generalized chemical synthesis route is outlined below.

Disclaimer: This is a representative protocol and may not reflect the exact industrial manufacturing process.

Objective: To synthesize **L-Methionine-15N,d8**.

Materials:

- Perdeuterated acrolein ($D_2C=CD-CDO$)
- Deuterated methyl mercaptan (CD_3SD)
- Potassium cyanide
- ^{15}N -Ammonium chloride ($^{15}NH_4Cl$)
- Deuterated solvents (e.g., D_2O , CD_3OD)
- Reagents for hydrolysis and purification

Methodology:

- Formation of the α -aminonitrile: Perdeuterated acrolein is reacted with deuterated methyl mercaptan to form 3-(methylthio- d_3)propanal- d_4 . This aldehyde then undergoes a Strecker synthesis with potassium cyanide and ^{15}N -ammonium chloride in a deuterated solvent. This reaction forms the corresponding α -aminonitrile.
- Hydrolysis to the amino acid: The resulting α -aminonitrile is hydrolyzed using a strong acid or base in D_2O to convert the nitrile group into a carboxylic acid, yielding the racemic mixture **DL-Methionine- $^{15}N,d_8$** .
- Enzymatic Resolution: The racemic mixture is then resolved to isolate the biologically active L-isomer. This is often achieved using an aminoacylase enzyme that selectively deacetylates the N-acetylated L-form, allowing for its separation from the D-form.
- Purification: The final product is purified through techniques such as recrystallization and ion-exchange chromatography to achieve high chemical and isotopic purity.

Enzymatic Synthesis Approach

An alternative approach involves enzymatic synthesis, which can offer high stereoselectivity.^[4]

Objective: To synthesize **L-Methionine- $^{15}N,d_8$** through an enzymatic pathway.

Materials:

- α -keto- γ -(methylthio)butyric acid-d8 (the keto acid analog of methionine, with deuterium labels)
- ^{15}N -Ammonium sulfate ($(^{15}\text{NH}_4)_2\text{SO}_4$)
- Glutamate dehydrogenase
- Branched-chain amino acid aminotransferase
- NADPH and a regenerating system (e.g., glucose dehydrogenase and D-glucose-d7)
- Deuterium oxide (D_2O)

Methodology:

- **Generation of ^{15}N -Glutamate:** A catalytic amount of ^{15}N -labeled L-glutamate is generated from α -ketoglutarate and ^{15}N -ammonium sulfate using glutamate dehydrogenase.
- **Transamination:** The ^{15}N -labeled glutamate serves as the amine donor for the conversion of the deuterated α -keto acid of methionine to **L-Methionine-15N,d8**. This reaction is catalyzed by a transaminase, such as the branched-chain amino acid aminotransferase.
- **Cofactor Regeneration:** The reaction is driven to completion by regenerating the NADPH cofactor using a system like glucose dehydrogenase.
- **Deuterium Incorporation:** Performing the reaction in D_2O ensures the exchange of the α -hydrogen for deuterium, although in the case of **L-Methionine-15N,d8**, the starting keto-acid would already be deuterated.
- **Purification:** The final product is purified from the reaction mixture using chromatographic techniques.

Applications in Research

L-Methionine-15N,d8 is a powerful tool in various research areas, primarily due to its utility as a tracer and an internal standard.^[5]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used quantitative proteomics technique that employs stable isotope labeling to determine relative protein abundance between different cell populations. **L-Methionine-15N,d8** can be used as the "heavy" amino acid in SILAC experiments, particularly for organisms that are auxotrophic for methionine.

Objective: To compare the proteomes of two cell populations (e.g., treated vs. untreated).

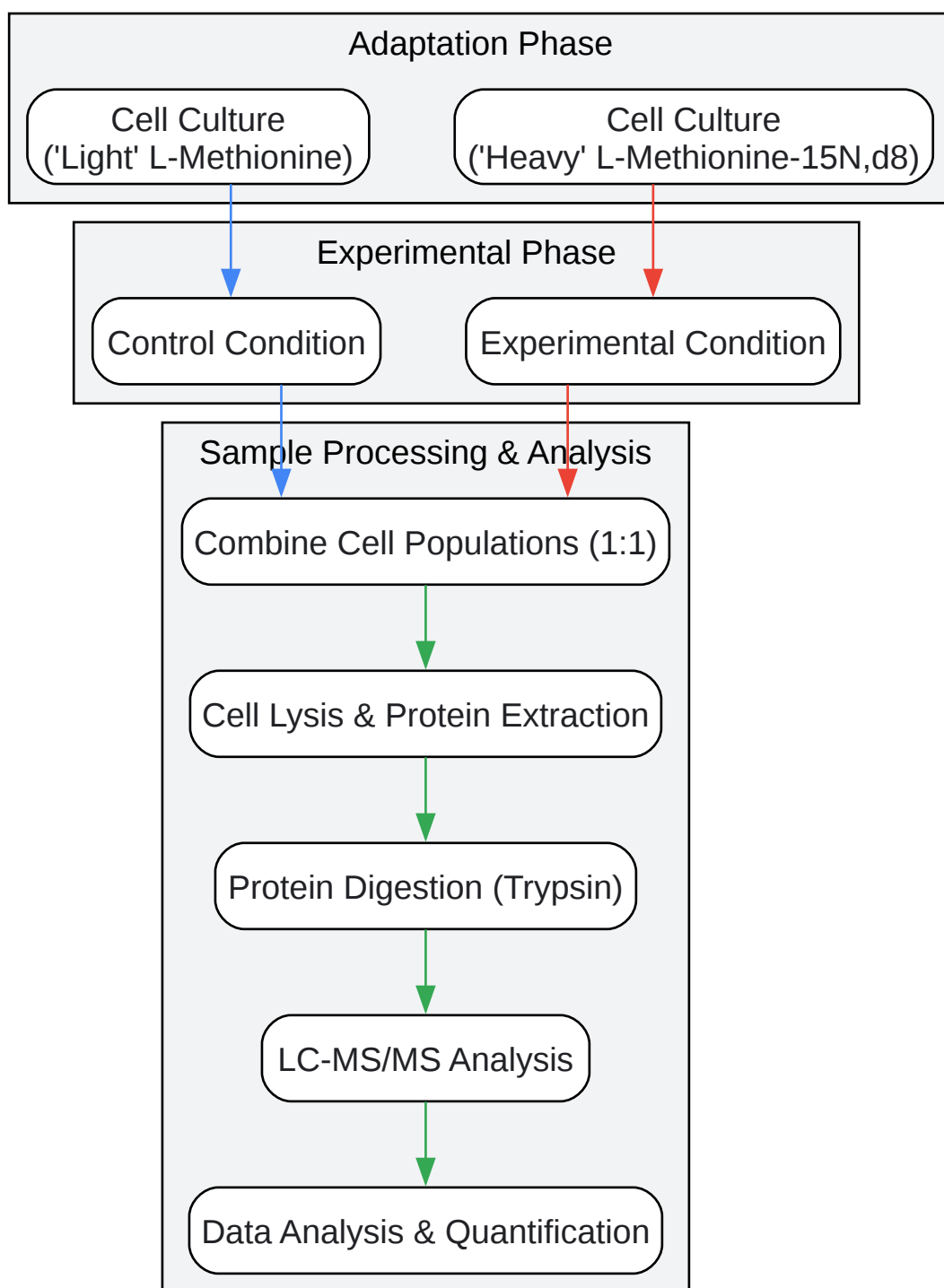
Materials:

- Cell culture medium deficient in L-methionine
- "Light" L-methionine (unlabeled)
- "Heavy" **L-Methionine-15N,d8**
- Dialyzed fetal bovine serum
- Cell lysis buffer
- Protease (e.g., trypsin)
- LC-MS/MS system

Methodology:

- **Adaptation Phase:** Two populations of cells are cultured. One is grown in "light" medium containing unlabeled L-methionine, and the other is grown in "heavy" medium containing **L-Methionine-15N,d8**. The cells are cultured for at least five cell divisions to ensure near-complete incorporation of the respective amino acids into the proteome.
- **Experimental Phase:** The two cell populations are subjected to the experimental conditions (e.g., one population is treated with a drug, while the other serves as a control).
- **Sample Pooling and Protein Extraction:** The "light" and "heavy" cell populations are combined in a 1:1 ratio. The mixed cells are then lysed to extract the total protein.

- **Protein Digestion:** The protein mixture is digested with a protease, typically trypsin, to generate peptides.
- **LC-MS/MS Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.



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Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate like **L-Methionine-15N,d8** and tracking the distribution of the isotopes through the metabolic network, researchers can elucidate the activity of various metabolic pathways.

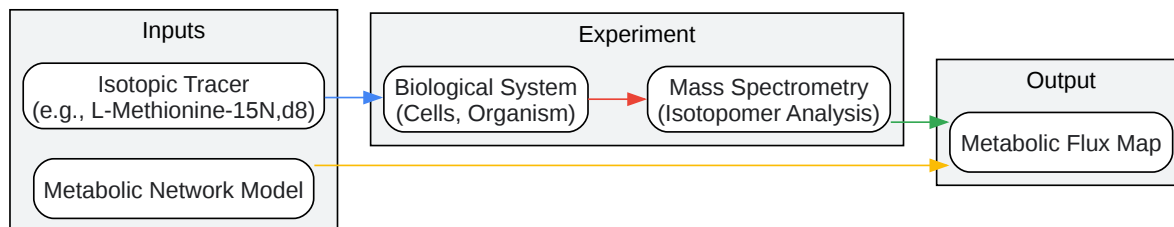
Objective: To determine the metabolic fluxes in a biological system.

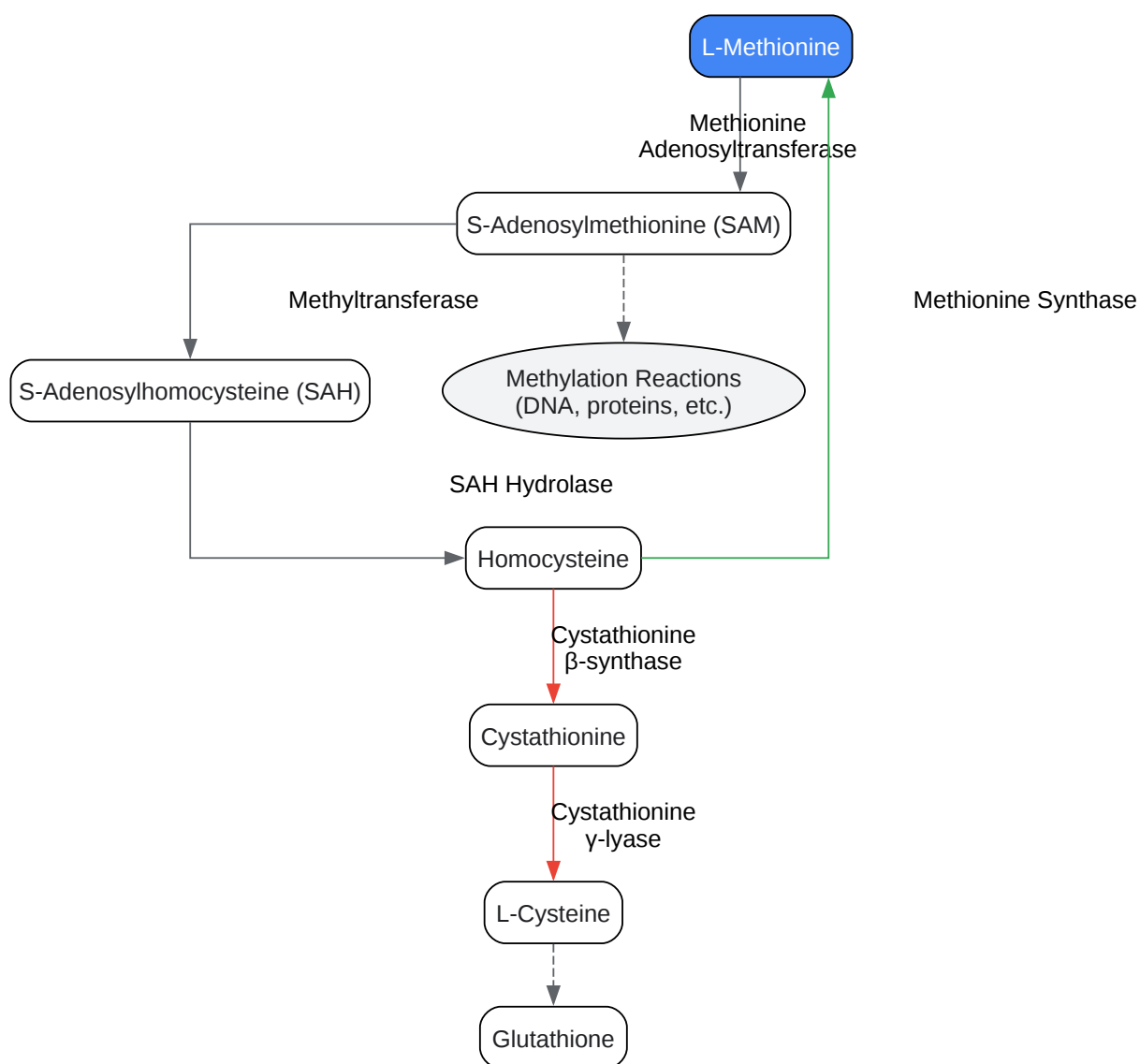
Materials:

- Cell culture or organism of interest
- Defined medium with **L-Methionine-15N,d8** as a tracer
- Metabolite extraction reagents
- Analytical instrument (GC-MS or LC-MS)
- MFA software

Methodology:

- Experimental Design: Design the labeling experiment, including the choice of isotopic tracer and the duration of labeling to achieve an isotopic steady state.
- Isotope Labeling: The biological system is cultured in a medium containing **L-Methionine-15N,d8**.
- Metabolite Quenching and Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted.
- Measurement of Isotopic Labeling: The isotopic labeling patterns of key metabolites are measured using GC-MS or LC-MS.
- Flux Estimation: The measured labeling data, along with a stoichiometric model of the metabolic network, are used as inputs for MFA software to estimate the intracellular metabolic fluxes.





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Phone: (601) 213-4426

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